Identical Dipole Moment with 5-Amino and 5-Dimethylamino Analogs Enables Electronic Isomorphism in SAR Studies
The experimental dipole moments of 5-amino-, 5-methylamino-, and 5-dimethylamino-1,2,3,4-thiatriazole were all high and essentially identical, falling in the narrow range of 5.77 to 5.84 D [1]. This establishes that N-methyl substitution preserves the core electronic character of the thiatriazole ring, allowing researchers to probe steric and hydrogen-bonding effects without introducing an electronic perturbation that would confound structure-activity relationship (SAR) interpretation.
| Evidence Dimension | Dipole moment (D) |
|---|---|
| Target Compound Data | 5.77–5.84 D (value within this range for 5-methylamino derivative) |
| Comparator Or Baseline | 5-Amino-1,2,3,4-thiatriazole: 5.77–5.84 D; 5-Dimethylamino-1,2,3,4-thiatriazole: 5.77–5.84 D |
| Quantified Difference | ≤0.07 D across the three compounds (negligible difference) |
| Conditions | Dielectric constant and refractive index measurements in dioxane solution at 30 °C [1] |
Why This Matters
For medicinal chemists performing SAR by systematically varying the 5-amino substituent, the N-methyl analog is electronically isomorphic to the unsubstituted and dimethylated versions, isolating steric and hydrogen-bonding contributions from electronic effects.
- [1] Lieber, E.; Ramachandran, J.; Rao, C. N. R.; Pillai, C. N. Ultraviolet Absorption Spectra and Acidities of Isomeric Thiatriazole and Tetrazole Derivatives. Can. J. Chem. 1959, 37 (3), 563–574. View Source
